(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid (2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1704063-46-6
VCID: VC2738647
InChI: InChI=1S/C14H21BClN3O4/c1-14(2,3)23-13(20)19-8-6-18(7-9-19)12-11(16)10(15(21)22)4-5-17-12/h4-5,21-22H,6-9H2,1-3H3
SMILES: B(C1=C(C(=NC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O
Molecular Formula: C14H21BClN3O4
Molecular Weight: 341.6 g/mol

(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid

CAS No.: 1704063-46-6

VCID: VC2738647

Molecular Formula: C14H21BClN3O4

Molecular Weight: 341.6 g/mol

* For research use only. Not for human or veterinary use.

(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid - 1704063-46-6

Description

(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid is a boronic acid derivative widely utilized in organic synthesis, particularly in pharmaceutical research and drug development. This compound is characterized by its boronic acid functional group and tert-butoxycarbonyl-protected piperazine moiety, which lend it unique chemical and biological properties.

Synthesis and Applications

3.1 Synthesis
The synthesis of (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid typically involves:

  • Functionalization of the pyridine ring with a boronic acid group.

  • Introduction of the Boc-protected piperazine moiety via nucleophilic substitution or coupling reactions.

  • Purification using chromatographic techniques to ensure high purity.

3.2 Applications
This compound is primarily used in:

  • Suzuki-Miyaura Coupling Reactions: The boronic acid group facilitates the formation of carbon-carbon bonds, making it essential in synthesizing complex organic molecules.

  • Pharmaceutical Research: The Boc-protected piperazine group is a common motif in drug discovery, particularly for designing enzyme inhibitors or receptor modulators.

  • Biological Probes: Its structural features are suitable for creating probes to study biochemical pathways.

Structural Insights

4.1 Functional Groups
The molecule contains:

  • A boronic acid group (B(OH)2-B(OH)_2), which enhances its utility in palladium-catalyzed cross-coupling reactions.

  • A tert-butoxycarbonyl-protected piperazine ring, providing chemical stability during synthetic transformations.

  • A chloropyridine scaffold, which can be further derivatized to enhance biological activity.

4.2 Stability
The Boc-protecting group ensures the compound remains stable under basic or mildly acidic conditions but can be removed under stronger acidic conditions when necessary.

Biological Relevance

While specific biological data for this compound may not be readily available, its structural motifs suggest potential applications in:

  • Drug Design: Piperazine-containing compounds often exhibit pharmacological activity, including as central nervous system agents or enzyme inhibitors.

  • Bioconjugation: The boronic acid group can interact with diols or other biomolecules, making it suitable for diagnostic or therapeutic applications.

Key Considerations

AspectDetails
ReactivityBoronic acids are prone to oxidation; storage under inert conditions is recommended.
SolubilityLikely soluble in polar organic solvents like DMSO or methanol due to its functional groups.
Handling PrecautionsUse gloves and goggles; avoid exposure to moisture to maintain compound integrity .
CAS No. 1704063-46-6
Product Name (2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid
Molecular Formula C14H21BClN3O4
Molecular Weight 341.6 g/mol
IUPAC Name [3-chloro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-4-yl]boronic acid
Standard InChI InChI=1S/C14H21BClN3O4/c1-14(2,3)23-13(20)19-8-6-18(7-9-19)12-11(16)10(15(21)22)4-5-17-12/h4-5,21-22H,6-9H2,1-3H3
Standard InChIKey RSWQGMQFHJIAEX-UHFFFAOYSA-N
SMILES B(C1=C(C(=NC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O
Canonical SMILES B(C1=C(C(=NC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O
PubChem Compound 91758840
Last Modified Aug 16 2023

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